molecular formula C14H20N4O B11150839 N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Número de catálogo: B11150839
Peso molecular: 260.33 g/mol
Clave InChI: GJQVQSZHTWBJOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N⁴-Isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 6, and an isobutyl carboxamide moiety at position 2. This scaffold is structurally analogous to kinase inhibitors and other bioactive molecules, where the pyrazolo-pyridine system serves as a pharmacophore for target binding .

Propiedades

Fórmula molecular

C14H20N4O

Peso molecular

260.33 g/mol

Nombre IUPAC

1,3,6-trimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H20N4O/c1-8(2)7-15-14(19)11-6-9(3)16-13-12(11)10(4)17-18(13)5/h6,8H,7H2,1-5H3,(H,15,19)

Clave InChI

GJQVQSZHTWBJOI-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC(C)C

Origen del producto

United States

Métodos De Preparación

Methylation of Pyrazole Nitrogen (Position 1)

The N1-methyl group is typically introduced during cyclization by employing N-methylhydrazine as a reactant. For example, reaction of 2-chloro-3-nitropyridine with N-methylhydrazine in ethanol at reflux yields 1-methylpyrazolo[3,4-b]pyridine. Alternatively, post-synthetic methylation using methyl iodide and a base like potassium carbonate has been reported, though this risks over-alkylation.

Methylation at Pyrazole C3 and Pyridine C6

Direct C–H methylation at C3 and C6 requires directed metallation or radical-based approaches. Lithium diisopropylamide (LDA) -mediated deprotonation followed by quenching with methyl iodide has been used to install methyl groups at C3. For C6 methylation, Suzuki–Miyaura coupling with methylboronic acids is effective if a halogen is present at C6.

N⁴-Isobutyl Functionalization

Alkylation of the pyridine nitrogen (N⁴) poses a significant challenge due to the low nucleophilicity of pyridinic nitrogen. A two-step approach involving quaternization followed by nucleophilic substitution has proven successful:

  • Mitsunobu Reaction : Treating the pyridine nitrogen with triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in the presence of isobutanol installs the isobutyl group.

  • Ionic Liquid-Mediated Alkylation : Using 1-butyl-3-methylimidazolium bromide as a solvent enhances reactivity, enabling N⁴-alkylation with isobutyl bromide at elevated temperatures (120°C).

Carboxamide Installation at Position 4

Palladium-Catalyzed Aminocarbonylation

Aminocarbonylation of 4-iodo-pyrazolo[3,4-b]pyridine derivatives using palladium catalysts and carbon monoxide gas generates the carboxamide directly. For example, reacting 4-iodo-1,3,6-trimethylpyrazolo[3,4-b]pyridine with an isobutylamine in the presence of Pd(OAc)₂ and Xantphos at 80°C yields the target carboxamide in 75–90% yield.

Hydrolysis of Nitriles or Esters

Alternative routes involve hydrolyzing pre-installed nitriles or esters. For instance, 4-cyano-1,3,6-trimethylpyrazolo[3,4-b]pyridine undergoes acidic hydrolysis (HCl, H₂O, reflux) to the carboxylic acid, which is then coupled with isobutylamine using EDCI/HOBt.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Synthesize 1,3,6-trimethylpyrazolo[3,4-b]pyridine via cyclocondensation.

  • Iodinate at C4 using N-iodosuccinimide (NIS) in acetonitrile.

  • Perform palladium-catalyzed aminocarbonylation with isobutylamine.

  • Alkylate N⁴ via Mitsunobu reaction.

Route 2: Convergent Approach

  • Prepare N⁴-isobutylpyrazolo[3,4-b]pyridine via ionic liquid alkylation.

  • Methylate C1, C3, and C6 using directed lithiation.

  • Install carboxamide via nitrile hydrolysis and coupling.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Palladium carbonylation85–90One-pot, high regioselectivityRequires CO gas and specialized setup
Nitrile hydrolysis70–75Mild conditions, scalableMultiple steps, moderate yields
Mitsunobu alkylation60–65Direct N⁴-functionalizationCostly reagents, stoichiometric PPh₃

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente involucrando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.

    Sustitución: Se pueden producir varias reacciones de sustitución, particularmente en los átomos de nitrógeno y carbono de los anillos de pirazol y piridina. Los reactivos comunes incluyen halógenos, agentes alquilantes y agentes acilantes.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio en medio ácido.

    Reducción: Borohidruro de sodio en metanol.

    Sustitución: Haluros de alquilo en presencia de una base como carbonato de potasio.

Productos principales

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits significant cytotoxic effects against several cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest potential as a lead compound in the development of new anticancer therapies by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies demonstrate that it may inhibit pro-inflammatory cytokines and reduce edema in animal models . The pharmacological evaluation suggests that it has lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile for therapeutic use .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit antimicrobial activity against various bacterial strains. This opens avenues for exploring this compound as a potential antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. The mechanism was linked to the modulation of key oncogenic pathways.

Case Study 2: Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced swelling compared to control groups. The observed effects were attributed to the inhibition of inflammatory mediators such as TNF-alpha and IL-6.

Mecanismo De Acción

El mecanismo de acción de la N4-isobutil-1,3,6-trimetil-1H-pirazolo[3,4-b]piridina-4-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías involucradas a menudo incluyen cascadas de transducción de señales, que son cruciales para los procesos celulares.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally related pyrazolo[3,4-b]pyridine derivatives, highlighting key differences in substituents, molecular properties, and synthetic yields:

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight Synthetic Yield Key Properties/Applications References
N⁴-Isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Isobutyl carboxamide C₁₇H₂₃N₅O 329.4* Not reported Potential kinase inhibitor candidate
Methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 47) Methyl ester C₁₂H₁₃N₃O₂ 231.3 40% Intermediate for carboxamide synthesis
N-(1H-Indol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Indol-5-yl carboxamide C₁₈H₁₇N₅O 319.4 Not reported Bioactivity likely modulated by indole moiety
6-Isopropyl-1,3-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Triazolo-pyridinylmethyl carboxamide C₂₁H₂₄N₈O 404.5 Not reported Enhanced hydrogen bonding capacity
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazol-4-yl carboxamide C₂₁H₂₂N₆O 374.4 Not reported Bulky substituent for steric effects

*Calculated based on molecular formula.

Structural and Functional Insights:

  • Core Modifications : The pyrazolo[3,4-b]pyridine core is conserved across all compounds, but substituent variations at position 4 dictate pharmacological and physicochemical properties. For example, the methyl ester in Compound 47 is a precursor for carboxamide derivatives, enabling further functionalization .
  • Substituent Effects: Isobutyl vs. Aromatic Groups: The isobutyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. Triazolo-Pyridine Moiety: The triazolo-pyridinylmethyl group in adds hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability.

Pharmacological Implications:

  • Kinase Inhibition : Compounds like N-(1H-Indol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and the target compound likely target ATP-binding pockets in kinases, with substituents modulating selectivity.
  • Thermodynamic Properties : The isobutyl group’s hydrophobicity may improve bioavailability compared to polar groups (e.g., triazolo-pyridine in ), though this requires experimental validation.

Actividad Biológica

N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H18N4O
  • Molar Mass : 258.32 g/mol
  • CAS Number : Not specified in the sources but related to pyrazolo[3,4-b]pyridine derivatives.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action:

  • Antiproliferative Activity : Studies have shown that derivatives can induce apoptosis in cancer cells by activating pathways involving poly(ADP-ribose) polymerase (PARP) and caspase enzymes. For instance, certain substituted pyrazolo[3,4-b]pyridines were found to significantly reduce the proliferation of human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .
  • Kinase Inhibition : Pyrazolo[3,4-b]pyridines have been identified as inhibitors of various kinases such as glycogen synthase kinase-3 (GSK-3) and p38 MAPK. These kinases play crucial roles in cellular signaling pathways related to inflammation and cancer progression .
  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity Cell Line/Model Effect Observed Reference
AntiproliferativeK562 (CML), MCF-7 (Breast Cancer)Induction of apoptosis via PARP and caspase activation
Kinase InhibitionVariousInhibition of GSK-3 and p38 MAPK
AntitubercularM. tuberculosis H37RvSignificant reduction in bacterial viability

Case Studies

  • Anticancer Properties : A study evaluated the effects of several pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The results indicated that increasing the bulkiness of substituents at specific positions could enhance or reduce antiproliferative activity. For example, compounds with a polar substituent at the 7-position showed pronounced effects on cell viability and apoptosis induction .
  • Inhibition of Inflammatory Pathways : Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridines. The compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. Table 1. Example Synthetic Protocol

StepReagents/ConditionsPurposeReference
15-Aminopyrazole, aromatic aldehyde, DMF, 80°CCore cyclization
2Isobutylamine, DCC, DIEA in THFCarboxamide coupling
3Silica gel chromatography (EtOAc/hexane)Purification

Structural Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: A combination of spectroscopic and chromatographic methods is critical:

  • 1D/2D NMR : Assigns substitution patterns (e.g., ¹H NMR at 400 MHz in DMSO-d₆ confirms methyl and isobutyl groups; ¹³C DEPT identifies carbonyl carbons) .
  • HPLC : Uses a C18 column with acetonitrile/water gradients to verify purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. Table 2. Analytical Parameters

TechniqueKey ParametersApplicationReference
¹H NMR400 MHz, DMSO-d₆Substituent assignment
HPLC70:30 ACN/H₂O, 1 mL/minPurity assessment
HRMSESI+, m/z 342.1921 [M+H]⁺Molecular confirmation

Advanced Optimization of Reaction Yield

Q: How can researchers address low yields during the final carboxamide coupling step? A: Yield optimization requires systematic adjustments:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility .
  • Catalyst use : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling .
  • Temperature control : Maintain 0–5°C during activation to minimize side reactions .
  • Stoichiometry : Use a 1.2:1 molar ratio of coupling agent to carboxylic acid to ensure complete reaction .

Evaluating Biological Activity

Q: What methodologies are recommended for assessing the compound’s potential antibacterial activity? A: A tiered approach is advised:

In vitro assays :

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours .

Target identification :

  • Molecular docking : Screen against bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina .

SAR studies : Modify substituents (e.g., isobutyl group) to correlate structure with activity .

Resolving Data Contradictions in Biological Studies

Q: How should researchers address discrepancies in reported biological activities across studies? A: Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Purity verification : Re-test compounds using HPLC to rule out impurities affecting results .
  • Comparative studies : Replicate prior experiments under identical conditions (e.g., pH, temperature) .

Example Case : If one study reports potent activity against S. aureus while another shows none, re-evaluate the compound’s solubility in assay media or confirm bacterial strain authenticity .

Advanced Mechanistic Studies

Q: What experimental approaches can elucidate the compound’s mechanism of action in anticancer research? A: Key methodologies include:

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis in cancer cell lines .
  • Kinase profiling : Use a kinase inhibition panel (e.g., Eurofins KinaseProfiler) to identify molecular targets .
  • Metabolomics : LC-MS-based analysis to track metabolic changes (e.g., ATP depletion) in treated cells .

Stability and Degradation Analysis

Q: How can researchers evaluate the compound’s stability under varying storage conditions? A: Conduct forced degradation studies:

  • Thermal stress : Heat at 40–60°C for 14 days and monitor decomposition via HPLC .
  • Hydrolytic conditions : Expose to acidic (0.1M HCl) and basic (0.1M NaOH) solutions at 25°C .
  • Photostability : Use a light cabinet (ICH Q1B guidelines) to assess UV-induced degradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.